molecular formula C15H15N3O5 B3014583 dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1291852-40-8

dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B3014583
CAS No.: 1291852-40-8
M. Wt: 317.301
InChI Key: TWLYHIFTNYQJMU-UHFFFAOYSA-N
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Description

Dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-methylbenzoyl chloride reacts with an appropriate triazole precursor in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the triazole derivative with dimethyl oxalate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ester moiety, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

Dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate: Lacks the 4-methylphenyl group, making it less hydrophobic and potentially less bioactive.

    1-(4-Methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Similar structure but without the dimethyl ester groups, affecting its solubility and reactivity.

Uniqueness

Dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the combination of the triazole ring, 4-methylphenyl group, and ester functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-9-4-6-10(7-5-9)11(19)8-18-13(15(21)23-3)12(16-17-18)14(20)22-2/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLYHIFTNYQJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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